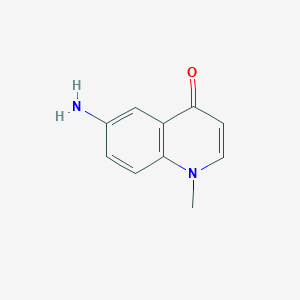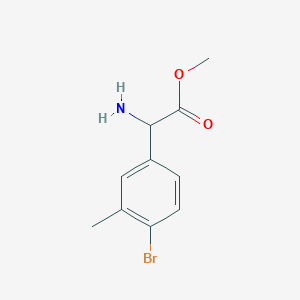![molecular formula C12H13BrO2 B13569962 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B13569962.png)
5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C12H13BrO2. It is a brominated benzaldehyde derivative, characterized by the presence of a bromine atom at the 5th position and a 3-methylbut-2-en-1-yloxy group at the 2nd position of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde typically involves the bromination of 2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light . The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzoic acid.
Reduction: 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and the aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Methylbut-2-en-1-yl)oxy]benzaldehyde: Lacks the bromine atom, which may result in different reactivity and applications.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.
Propiedades
Fórmula molecular |
C12H13BrO2 |
|---|---|
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
5-bromo-2-(3-methylbut-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C12H13BrO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
WUTTVPUOEKZQBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=C(C=C(C=C1)Br)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


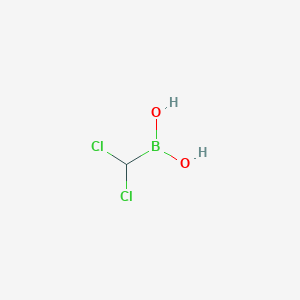
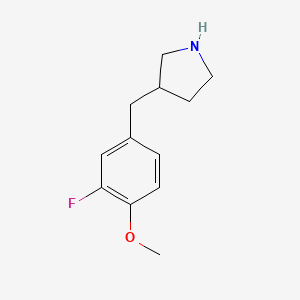
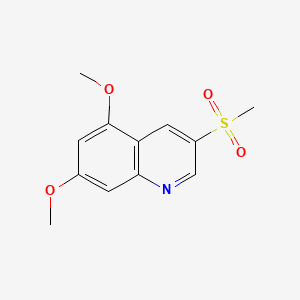
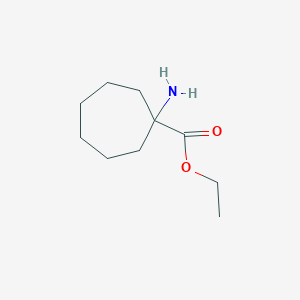
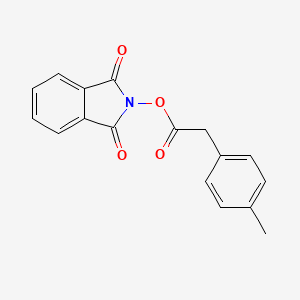
![3-(4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569915.png)
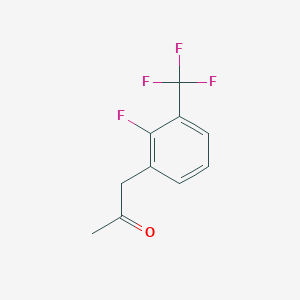
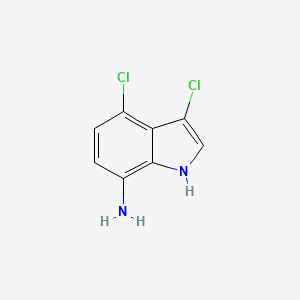
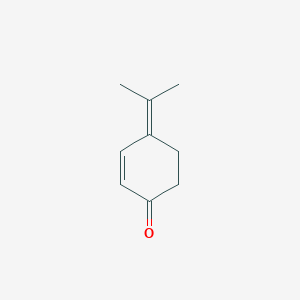
![rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569932.png)

